Product packaging for 1,3-Dibromo-5-ethyl-2-iodobenzene(Cat. No.:)

1,3-Dibromo-5-ethyl-2-iodobenzene

Cat. No.: B13919985
M. Wt: 389.85 g/mol
InChI Key: KKVPXQUEDASWQH-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethyl-2-iodobenzene (CAS 1160573-85-2) is a polyhalogenated aromatic building block of high interest in advanced organic synthesis and materials science research . This compound, with a molecular formula of C 8 H 7 Br 2 I and a molecular weight of 389.9 g/mol, is characterized by its high purity of 95% . The specific arrangement of bromine and iodine atoms on the benzene ring, combined with an ethyl substituent, creates a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings . The differing reactivity of the bromo and iodo substituents allows for selective, sequential functionalization, enabling researchers to construct complex molecular architectures in a stepwise manner. This makes it a valuable reagent for the synthesis of pharmaceuticals, liquid crystals, and organic electronic materials . Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic uses. Not for human or veterinary use . Researchers should consult the relevant Material Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2I B13919985 1,3-Dibromo-5-ethyl-2-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Br2I

Molecular Weight

389.85 g/mol

IUPAC Name

1,3-dibromo-5-ethyl-2-iodobenzene

InChI

InChI=1S/C8H7Br2I/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3

InChI Key

KKVPXQUEDASWQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)I)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 1,3 Dibromo 5 Ethyl 2 Iodobenzene

Regioselective Halogenation Approaches

The successful synthesis of 1,3-Dibromo-5-ethyl-2-iodobenzene is contingent on controlling the exact position of each halogen atom. This control is achieved through regioselective reactions, where the choice of substrate and reaction sequence dictates the final substitution pattern.

Directed Halogenation of Ethylbenzene (B125841) Precursors

The substitution pattern on an aromatic ring is largely governed by the electronic properties of the substituents already present. In the case of the target molecule, a retrosynthetic analysis suggests that a precursor with a powerful directing group is necessary to guide the incoming halogens to their desired positions. An amino group (-NH2) is an excellent candidate, as it is a strong activating group and directs electrophilic substitution to the ortho and para positions. libretexts.org

Starting with a precursor like 4-ethylaniline, the amino group at C-1 and the ethyl group at C-4 work in concert. The amino group strongly directs incoming electrophiles (like bromine) to the C-2 and C-6 positions (ortho to the amine). The ethyl group, being a weaker activating group, also directs to its ortho positions (C-3 and C-5) and para position (C-1), but the influence of the powerful amino group dominates, ensuring high selectivity for bromination at the positions adjacent to it.

Sequential Introduction of Halogens (Bromine and Iodine) on Substituted Benzenes

Given the different reactivities of halogens and the need for a specific substitution pattern, a sequential approach is mandatory. The synthesis must proceed in a logical order of bond formation. The most effective strategy involves:

Bromination: Introduction of the two bromine atoms onto a suitably chosen precursor.

Iodination: Subsequent replacement of a functional group with iodine.

Attempting to iodinate first would be less efficient. Iodine is the least reactive halogen in electrophilic aromatic substitution, often requiring an oxidizing agent to facilitate the reaction. youtube.commasterorganicchemistry.comyoutube.com Furthermore, introducing bromine after iodine would likely lead to a different set of isomers due to the directing effects of the iodine and ethyl groups. Therefore, securing the positions of the bromine atoms first, guided by a more powerful directing group, is the most logical pathway.

Diazotization and Deamination Strategies for Aryl Halide Formation

The introduction of an iodine atom at a position flanked by two bromine atoms is best accomplished not by direct electrophilic substitution, but through the transformation of a pre-existing functional group. The Sandmeyer reaction, a type of diazotization-dediazoniation reaction, is a cornerstone of aromatic chemistry for this purpose. numberanalytics.comwikipedia.orgnih.gov This process involves two main steps:

Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C), to form a relatively stable arenediazonium salt (Ar-N₂⁺). libretexts.orgnumberanalytics.comlibretexts.org

Dediazoniation/Substitution: The diazonium group is then displaced by a nucleophile. To introduce iodine, the diazonium salt is treated with a solution of potassium iodide (KI). chemicalbook.comorganic-chemistry.org This step does not always require the copper(I) catalyst typical of classic Sandmeyer reactions for chlorides and bromides. organic-chemistry.org

This strategy allows for the clean installation of an iodine atom in a position that would be difficult to access otherwise, making it the key to completing the synthesis of this compound from its aniline (B41778) precursor.

Precursor Design and Synthesis for Optimal Halogen Positioning

Based on the strategic considerations above, the ideal starting material is 4-ethylaniline . This compound provides the ethyl group at the correct position (C-4, which becomes C-5 in the final product after numbering is re-evaluated based on IUPAC rules) and an amino group at C-1 to direct the subsequent halogenation steps.

The key intermediate in this synthesis is 2,6-dibromo-4-ethylaniline . cymitquimica.comchemicalbook.comnih.gov It is synthesized by the direct bromination of 4-ethylaniline. The strong ortho-directing influence of the amino group ensures that two bromine atoms are added specifically at the C-2 and C-6 positions. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). chemicalbook.com

Table 1: Synthesis of 2,6-Dibromo-4-ethylaniline
Reactant Reagent Solvent Conditions Product Yield Reference
4-ethylanilineN-Bromosuccinimide (NBS) (2 equivalents)Chloroform (B151607) (CHCl₃)Room Temperature, 0.5 hr2,6-dibromo-4-ethylanilineHigh chemicalbook.com
4-ethylanilineBromine (Br₂) / Hydrogen Peroxide (H₂O₂)WaterNot specified2,6-dibromo-4-(trifluoromethoxy) aniline (analogous reaction)97.5-99.1% google.com

Optimization of Reaction Conditions for Yield and Selectivity in Polyhalogenated Synthesis

To maximize the efficiency of any multi-step synthesis, optimizing the conditions for each reaction is crucial. This involves careful control over parameters such as temperature, solvent, and reagent choice to enhance yield and minimize the formation of unwanted byproducts. numberanalytics.com

For the synthesis of this compound, optimization focuses on the two critical transformations: the initial dibromination and the final diazotization-iodination sequence.

Key Optimization Parameters for Synthesis:

Bromination of 4-ethylaniline:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. numberanalytics.com Halogenated solvents like chloroform or dichloromethane (B109758) are often effective. acgpubs.org

Temperature: While many brominations proceed readily at room temperature, controlling the temperature can prevent over-halogenation or side reactions. numberanalytics.com

Brominating Agent: Using N-Bromosuccinimide (NBS) can sometimes offer milder conditions and higher selectivity compared to using elemental bromine (Br₂). chemicalbook.com

Diazotization and Iodination:

Temperature: This is the most critical parameter for the diazotization step. The reaction must be kept cold (typically 0–5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely, which would drastically lower the yield. chemicalbook.com

Reagents: The reaction is typically performed by the slow, dropwise addition of an aqueous solution of sodium nitrite (NaNO₂) to a solution of the amine in a strong acid (e.g., HCl, H₂SO₄). organic-chemistry.org For the subsequent iodination, a solution of potassium iodide (KI) is added to the prepared diazonium salt. chemicalbook.comorganic-chemistry.org

Table 2: Optimization of Reaction Conditions for Polyhalogenation
Reaction Step Parameter Condition Purpose Reference
DibrominationTemperatureRoom TemperatureControl reaction rate, prevent byproducts numberanalytics.com
SolventChloroform (CHCl₃)Ensure solubility and facilitate reaction chemicalbook.com
ReagentN-Bromosuccinimide (NBS)Provide a source of electrophilic bromine under mild conditions chemicalbook.com
DiazotizationTemperature0–5 °CStabilize the diazonium salt intermediate chemicalbook.com
ReagentsNaNO₂, HCl(aq)In situ generation of nitrous acid (HNO₂) libretexts.orgorganic-chemistry.org
IodinationReagentPotassium Iodide (KI)Acts as the iodide source to displace the N₂ group chemicalbook.comorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Ethyl 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The following sections outline the expected, yet currently undocumented, reactivity of 1,3-Dibromo-5-ethyl-2-iodobenzene in various palladium, nickel, and copper-catalyzed cross-coupling reactions, based on established chemical principles.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a powerful tool for biaryl synthesis. For this compound, it is anticipated that the initial coupling would occur selectively at the C-I bond. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions (catalyst, ligand, base, and temperature), it should be possible to achieve mono-arylation at the 2-position. Subsequent coupling at one or both of the bromine atoms would require more forcing conditions. The regioselectivity between the two bromine atoms would be influenced by the steric bulk of the newly introduced aryl group at the 2-position.

Table 1: Postulated Suzuki-Miyaura Coupling Products of this compound

ReactantCoupling PartnerPotential Product(s)
This compoundArylboronic acid (1 equiv.)2-Aryl-1,3-dibromo-5-ethylbenzene
This compoundArylboronic acid (>2 equiv.)2,6-Diaryl-1-bromo-5-ethylbenzene, 2,4-Diaryl-1-bromo-5-ethylbenzene, 2,4,6-Triaryl-1-ethylbenzene

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high chemoselectivity at the iodo-substituent under mild conditions. This would yield a 2-alkynyl-1,3-dibromo-5-ethylbenzene derivative. The Sonogashira coupling is known for its retention of stereochemistry when using vinyl halides, although this is not a factor with an aryl substrate.

The Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents) are also powerful palladium-catalyzed C-C bond-forming reactions. Both are expected to exhibit similar chemoselectivity for the C-I bond of this compound. A significant advantage of these reactions is often their high functional group tolerance. Challenges can include the preparation and handling of the organometallic reagents, particularly the toxicity of organotin compounds in Stille couplings.

Nickel-Catalyzed Transformations and Alternative Coupling Pathways

Nickel catalysts have emerged as a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysis can sometimes offer different selectivity profiles compared to palladium. It is plausible that nickel catalysts could be employed for the selective coupling of the bromo-positions after initial functionalization at the iodo-center, or potentially to enable coupling with a broader range of nucleophiles.

Copper-Mediated Aryl-Aryl and Aryl-Heteroatom Coupling Reactions (Ullmann-type)

The Ullmann condensation is a classic copper-mediated reaction for the formation of C-O, C-N, and C-S bonds, as well as C-C bonds (Ullmann reaction). These reactions typically require higher temperatures than their palladium-catalyzed counterparts. In the context of this compound, an Ullmann-type reaction with a phenol, amine, or thiol would be expected to substitute the iodine atom first. The reactivity of the bromine atoms would likely require more forcing conditions, and achieving high selectivity between the two bromo positions could be challenging.

No Direct Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed experimental data could be found for the chemical compound this compound. This absence of dedicated studies prevents the creation of a scientifically accurate and detailed article focusing solely on its chemical reactivity and mechanistic investigations as requested.

The initial research strategy aimed to gather data on oxidative addition, halogen-metal exchange, nucleophilic aromatic substitution, and radical-mediated functionalization of this specific molecule. However, the search yielded information only on related, but structurally distinct, compounds such as 1,3-dibromo-5-iodobenzene (B9818) and 1,3-dibromo-5-ethylbenzene. While the chemical principles governing these related molecules provide a general framework for predicting the reactivity of this compound, the lack of direct experimental evidence makes it impossible to provide the "detailed research findings" and "scientifically accurate content" stipulated in the request.

For instance, while it is generally established that the carbon-iodine bond is more reactive than the carbon-bromine bond in oxidative addition reactions, specific comparative data for this compound is not available. Similarly, detailed conditions and outcomes for lithiation, Grignard reagent formation, and subsequent electrophilic quenching at the different halogenated sites of this particular compound are not documented in the accessible scientific literature. Discussions on its potential and limitations in nucleophilic aromatic substitution or its behavior in radical-mediated reactions would be purely speculative without supporting research.

Therefore, to maintain the integrity of scientific accuracy and adhere to the strict requirement of focusing solely on documented findings for "this compound," the requested article cannot be generated at this time. Further empirical research on this specific compound is required before a comprehensive and factual report on its chemical reactivity can be compiled.

Computational Chemistry and Theoretical Modeling of 1,3 Dibromo 5 Ethyl 2 Iodobenzene

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical methods are at the forefront of understanding the intrinsic properties of molecules. For 1,3-Dibromo-5-ethyl-2-iodobenzene, these studies can predict its behavior in chemical reactions, offering a microscopic view of bond formations and cleavages.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. DFT calculations can be employed to map out the potential energy surface for various reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. For instance, in a hypothetical cross-coupling reaction, DFT can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov

A critical aspect of these calculations is the choice of the functional and basis set, which must be appropriate for the heavy atoms (iodine and bromine) present in the molecule. Functionals like B3LYP or those from the M06 suite, combined with basis sets that include effective core potentials for the heavy halogens, are often used. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway This table is illustrative and based on typical values for similar reactions.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.3
Intermediate +5.7
Transition State 2 +18.9

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. For this compound, the distribution of these orbitals across the aromatic ring can indicate the most probable sites for electrophilic and nucleophilic attack.

The presence of multiple halogen substituents, with their differing electronegativities and sizes, along with the electron-donating ethyl group, creates a complex electronic environment. libretexts.org The iodine atom, being the most polarizable, is often the site of initial interaction in certain reactions. DFT calculations can provide detailed visualizations and energy levels of the HOMO and LUMO, allowing for a nuanced prediction of regioselectivity in functionalization reactions. researchgate.netyoutube.com For example, in an electrophilic aromatic substitution, the positions with the highest HOMO coefficients are the most likely to be attacked. msu.edu

Table 2: Predicted Frontier Molecular Orbital Properties This table is illustrative and based on general principles for substituted benzenes.

Molecular Orbital Energy (eV) Primary Lobe Locations
HOMO -8.9 C4, C6

Thermochemical calculations provide quantitative data on the stability of molecules and the energetics of reactions. A key parameter for this compound is the bond dissociation energy (BDE) for the carbon-halogen bonds. wikipedia.org The C-I bond is significantly weaker than the C-Br bonds, making it the most likely site for initial cleavage in radical reactions or oxidative addition in transition metal-catalyzed cross-coupling reactions. nih.gov

Computational methods can provide accurate estimates of these BDEs. Knowing these values is crucial for designing selective chemical transformations. For instance, conditions can be tailored to favor the cleavage of the C-I bond while leaving the C-Br bonds intact.

Table 3: Calculated Bond Dissociation Energies (BDEs) This table presents typical BDE values for aryl halides.

Bond BDE (kcal/mol)
C-I ~65
C-Br ~80

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While quantum chemical calculations provide static pictures of molecules and reaction pathways, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can be used to study the behavior of short-lived reaction intermediates and transition states in solution, taking into account the explicit interactions with solvent molecules. nih.gov

For a reaction involving this compound, an MD simulation could track the trajectory of the molecule as it approaches a reactant and proceeds through a transition state. This can reveal important information about the role of the solvent in stabilizing or destabilizing certain species and can provide insights into the reaction kinetics that complement the energetic information from DFT calculations.

In Silico Design of Catalytic Systems for Enhanced Functionalization

The selective functionalization of a polyhalogenated arene like this compound is a significant challenge in synthetic chemistry. Computational methods play a vital role in the in silico design of catalysts that can achieve high selectivity and efficiency. For instance, in palladium-catalyzed cross-coupling reactions, DFT can be used to model the interaction of the substrate with different phosphine (B1218219) ligands on the palladium center. researchgate.net

By systematically varying the electronic and steric properties of the ligands in the computational model, it is possible to predict which catalyst system will favor the desired reaction pathway, such as selective coupling at the C-I position. This computational pre-screening can significantly reduce the experimental effort required to find an optimal catalyst. scienceopen.comrsc.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
Iodine
Bromine

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Multi-Halogenated Aromatics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 1,3-Dibromo-5-ethyl-2-iodobenzene. The substitution pattern of this compound, with three different halogens and an ethyl group on the benzene (B151609) ring, leads to a complex and informative NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the ethyl group. The two remaining aromatic protons are in different chemical environments and are expected to appear as distinct signals. Due to spin-spin coupling, these signals would likely present as doublets. The chemical shifts of these aromatic protons are influenced by the electronic effects of the surrounding halogen substituents and the ethyl group. Generally, hydrogens on a benzene ring appear in the range of 6.5-8.5 ppm. youtube.comlibretexts.org The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The methylene protons, being closer to the aromatic ring, will be deshielded and appear at a lower field (around 2.6 ppm) compared to the methyl protons (around 1.2 ppm). docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments due to the lack of symmetry. The carbons bonded to the heavy halogen atoms (bromine and iodine) will experience significant changes in their chemical shifts. The spin-orbit coupling with heavier halogens like bromine and especially iodine can also influence the carbon magnetic shielding. rsc.org The chemical shifts for the ethyl group carbons would be observed at higher field, with the -CH₂ carbon appearing at a lower field than the -CH₃ carbon. docbrown.info

To illustrate the expected chemical shifts, data from analogous compounds are presented below.

CompoundFunctional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
Ethylbenzene (B125841) Aromatic H~7.0 - 7.4125.7 - 144.2
-CH₂-~2.63 (quartet)~29.0
-CH₃~1.23 (triplet)~15.6
1,3-Dibromobenzene Aromatic H7.09 - 7.66122.9 - 136.9
4-Bromoethylbenzene Aromatic H7.03 - 7.36120.0 - 139.7
-CH₂-~2.56~28.0
-CH₃~1.19~15.2

Note: The data presented is for analogous compounds and serves as an estimation for this compound. Specific values for the target compound would require experimental measurement.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection in Catalysis

Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, particularly radical intermediates that may form during chemical reactions. In the context of reactions involving this compound, such as Grignard reagent formation or transition metal-catalyzed cross-coupling reactions, the formation of radical intermediates is a mechanistic possibility.

These reactions can proceed via single-electron transfer (SET) mechanisms, leading to the formation of radical anions or other radical species. Current time information in Pasuruan, ID. EPR spectroscopy can provide crucial evidence for the existence of these short-lived intermediates, which are often not detectable by other spectroscopic methods. The EPR spectrum can give information about the g-value and hyperfine coupling constants, which help in identifying the structure of the radical and the distribution of the unpaired electron density. acs.org

X-ray Crystallography for Definitive Solid-State Structural Analysis of the Compound and its Derivatives

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a crystalline solid. For a complex molecule like this compound, single-crystal X-ray diffraction would yield precise information on bond lengths, bond angles, and torsional angles, confirming the substitution pattern on the benzene ring.

The crystallographic data would reveal the extent of any steric strain imposed by the bulky halogen substituents and the ethyl group, which can lead to distortions from ideal benzene ring planarity. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as halogen bonding, which can influence the physical properties of the compound.

While the crystal structure of this compound itself is not publicly documented, studies on related dibenzobromolium and dibenzochlorolium derivatives have demonstrated the power of X-ray crystallography in elucidating the geometry around halogen atoms in aromatic systems. nih.gov The expected bond lengths in the aromatic ring would be around 1.39 Å for C-C bonds, while the C-Br and C-I bond lengths would be significantly longer.

Bond TypeExpected Bond Length (Å)
C-C (aromatic)~1.39
C-Br~1.90
C-I~2.10
C-C (ethyl)~1.54
C-H (aromatic)~1.08
C-H (ethyl)~1.09

Note: These are generalized bond lengths and the actual values for this compound may vary.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Analysis

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic data and mechanistic insights without the need for quenching the reaction and isolating intermediates. For reactions involving this compound, particularly the formation of organometallic reagents like Grignard reagents, in situ monitoring is highly beneficial.

In Situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving aryl halides. acs.org In the context of Grignard reagent formation from this compound, an in situ FTIR probe can be used to track the disappearance of the C-X (carbon-halogen) vibrational bands of the starting material and the appearance of new bands associated with the formation of the Grignard reagent. mt.comresearchgate.net This allows for the determination of reaction initiation, conversion rates, and the detection of any potential side reactions or stalling of the reaction. mt.com This is particularly important for exothermic Grignard reactions to ensure safe scale-up. acs.org

In Situ NMR Spectroscopy: While technically more challenging to implement, in situ NMR spectroscopy can provide even more detailed structural information about the species present in the reaction mixture over time. This would allow for the direct observation of the starting material, intermediates, and products, providing a comprehensive picture of the reaction pathway.

The application of these in situ techniques can lead to a deeper understanding of the reaction mechanisms involving this compound, facilitating the optimization of reaction conditions and improving the safety and efficiency of synthetic processes.

Synthetic Applications of 1,3 Dibromo 5 Ethyl 2 Iodobenzene in Complex Molecule Synthesis

Role as a Versatile Building Block in Divergent Synthesis

The distinct reactivity of the halogens in 1,3-dibromo-5-ethyl-2-iodobenzene is the cornerstone of its utility in divergent synthesis. The C-I bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst compared to the C-Br bonds. This substantial difference in reactivity allows for selective functionalization at the 2-position.

This initial selective reaction, typically a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, leaves the two bromine atoms untouched. wikipedia.orgnih.gov The resulting mono-functionalized product can then serve as a common intermediate for a variety of subsequent transformations at the bromine-substituted positions. This divergent approach allows for the efficient generation of a library of complex molecules from a single, readily accessible starting material.

For instance, a Sonogashira coupling can be performed selectively at the C-I bond to introduce an alkyne moiety. libretexts.orgorganic-chemistry.org The resulting 1,3-dibromo-5-ethyl-2-(alkynyl)benzene can then undergo further diversification. Subsequent Suzuki coupling at one or both bromine positions can introduce aryl or heteroaryl groups, leading to a wide array of substituted aromatic compounds. This stepwise approach is a powerful tool for creating molecular diversity from a common precursor.

Preparation of Oligo- and Poly-Aryl Systems

The synthesis of oligo- and poly-aryl systems, which are key components in many advanced materials and biologically active molecules, can be efficiently achieved using this compound. The sequential nature of the cross-coupling reactions is central to building up these extended aromatic structures in a controlled manner.

A typical strategy involves an initial Suzuki-Miyaura coupling at the more reactive C-I position. organic-chemistry.orglibretexts.org This can be followed by a second Suzuki-Miyaura coupling at the C-Br positions. By employing different boronic acids or esters in each step, unsymmetrical bi- and terphenyl derivatives can be synthesized with high regioselectivity. For example, reaction with one equivalent of an arylboronic acid can lead to a mono-arylated product, which can then be reacted with a different arylboronic acid to yield a non-symmetrical terphenyl derivative. In cases where an excess of the boronic acid is used in the second step, symmetrical double coupling at the bromine positions can be achieved. acs.orgacs.org

The following table illustrates a potential reaction sequence for the synthesis of a non-symmetrical terphenyl derivative:

StepReactant 1Reactant 2Catalyst/BaseProduct
1This compoundArylboronic Acid APd(PPh₃)₄ / Na₂CO₃2-Aryl-1,3-dibromo-5-ethylbenzene
22-Aryl-1,3-dibromo-5-ethylbenzeneArylboronic Acid BPd(OAc)₂ / P(Cy)₃ / K₃PO₄2,6-Diaryl-1-bromo-4-ethylbenzene

This controlled, stepwise approach is crucial for the rational design and synthesis of complex oligo-aryl structures with precisely defined substitution patterns.

Precursor for Advanced Organic Materials (Emphasis on Synthetic Pathways to Monomers and Precursors)

The unique substitution pattern of this compound makes it an attractive precursor for monomers used in the synthesis of advanced organic materials, such as conjugated polymers. Poly(arylene ethynylene)s (PAEs), for example, are a class of materials with interesting photophysical and electronic properties, and their synthesis often relies on the Sonogashira cross-coupling reaction. utoledo.eduwhiterose.ac.ukutoledo.edu

A di-alkynyl monomer can be synthesized from this compound through a two-step Sonogashira coupling sequence. The initial, more facile coupling occurs at the C-I position, followed by a double coupling at the C-Br positions with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group would yield the di-alkynyl monomer. This monomer can then be polymerized with an appropriate di-haloarene to produce a poly(arylene ethynylene).

The ethyl group at the 5-position can enhance the solubility of the resulting polymers, which is a critical factor for their processability and application in devices. The ability to introduce different aryl or heteroaryl groups at the 2-position via an initial selective coupling provides a means to tune the electronic and optical properties of the final polymer.

Scaffold for the Construction of Heterocyclic Systems

Polycyclic aromatic hydrocarbons and heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and organic electronics. This compound can serve as a versatile scaffold for the construction of various heterocyclic systems, particularly those containing nitrogen.

The Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles into the aromatic ring. wikipedia.orglibretexts.orgorganic-chemistry.org By performing a selective Buchwald-Hartwig amination at the C-I position, a primary or secondary amine can be introduced. The resulting 2-amino-1,3-dibromo-5-ethylbenzene is a key intermediate that can undergo subsequent intramolecular cyclization reactions to form nitrogen-containing heterocycles.

For example, a subsequent intramolecular Buchwald-Hartwig or Ullmann-type coupling between the introduced amine and one of the adjacent bromine atoms could lead to the formation of carbazole (B46965) derivatives. The synthesis of functionalized carbazoles is of particular interest as they are common motifs in organic light-emitting diodes (OLEDs) and other electronic materials. nih.govbeilstein-journals.org The ability to pre-functionalize the aromatic ring at the 2-position before cyclization offers a powerful strategy for the synthesis of a wide range of substituted heterocyclic compounds.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Protocols

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, aiming to reduce environmental impact and enhance safety. For a polyhalogenated compound like 1,3-Dibromo-5-ethyl-2-iodobenzene, future research will likely prioritize the development of more sustainable synthetic routes that move away from hazardous reagents and minimize waste.

Current synthetic approaches to similar polyhalogenated arenes often rely on multi-step sequences involving harsh conditions and stoichiometric amounts of halogenating agents. Future research could focus on the development of catalytic systems that enable the direct and selective halogenation of an ethylbenzene (B125841) precursor. For instance, the use of recyclable solid catalysts or organocatalysts for bromination and iodination could significantly improve the environmental footprint of the synthesis. Furthermore, exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could offer alternatives to volatile organic compounds traditionally used in these transformations.

Integration with Flow Chemistry for Scalable Synthesis

The transition from batch to continuous flow processing offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced reproducibility. For the synthesis of this compound, the integration with flow chemistry presents a significant opportunity for scalable and on-demand production.

Flow reactors would allow for the precise control of reaction parameters such as temperature, pressure, and residence time, which is crucial for achieving high selectivity in the halogenation steps. The use of packed-bed reactors containing immobilized catalysts or reagents could further streamline the synthesis and purification process. This approach would be particularly beneficial for managing potentially exothermic halogenation reactions and for handling hazardous materials in a closed system.

Future research in this area could focus on designing integrated multi-step flow systems that can perform the sequential halogenation and any necessary work-up steps in a continuous fashion. The development of in-line analytical techniques, such as IR or NMR spectroscopy, would enable real-time monitoring and optimization of the reaction, leading to higher yields and purity of the final product.

Exploration of Non-Canonical Reactivities and Unexplored Functionalization Pathways

The distinct electronic properties of the C-I and C-Br bonds in this compound provide a platform for exploring a range of selective functionalization reactions. The C-I bond is generally more reactive in cross-coupling reactions, offering a handle for the initial introduction of a new substituent. Future research will undoubtedly delve into a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to selectively replace the iodine atom.

Beyond these well-established transformations, there is an opportunity to explore non-canonical reactivities. This could include the use of photoredox catalysis to activate the C-I or C-Br bonds under mild conditions, or the exploration of halogen-bonding interactions to direct further functionalization of the aromatic ring. The development of novel catalytic systems that can differentiate between the two bromine atoms, which are in different chemical environments, would open up even more sophisticated synthetic pathways.

Another avenue of research is the investigation of metal-free coupling reactions, which align with the principles of green chemistry. The use of aryne intermediates, generated through the treatment of the di-bromo-iodobenzene with a strong base, could lead to the formation of complex polycyclic aromatic compounds. The precise regioselectivity of these reactions would be a key aspect to investigate.

Advanced Computational-Experimental Feedback Loops for Reaction Discovery

The synergy between computational chemistry and experimental work has become a powerful tool for accelerating the discovery and optimization of new chemical reactions. For a molecule with the complexity of this compound, computational modeling can provide invaluable insights into its reactivity and guide the design of new synthetic strategies.

Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of the different C-halogen bonds, to model the transition states of potential reactions, and to understand the role of catalysts and solvents. This information can help researchers to select the most promising reaction conditions and to avoid unproductive synthetic routes.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dibromo-5-ethyl-2-iodobenzene, and how can reaction conditions be optimized for high yield?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly documented, analogous halogenated aromatics like 1,3-dibromo-5-iodobenzene provide foundational strategies. A three-step synthesis from precursors could involve:

Bromination/Iodination : Electrophilic substitution using controlled stoichiometry (1.1–1.3 equivalents of halogenating agents) at 0–5°C to minimize dihalogenation.

Ethylation : Grignard or Kumada coupling under anhydrous conditions with ethylmagnesium bromide.

Purification : Fractional crystallization or column chromatography (hexane:DCM gradients, 3:1 to 1:1 v/v).
Optimization requires monitoring reaction progress via TLC (silica GF254) and GC-MS for intermediate validation. Yield improvements (>80%) are achievable by excluding moisture and using inert atmospheres .

Q. What safety precautions are essential when handling this compound in laboratory environments?

Methodological Answer: Critical safety measures include:

  • PPE : Nitrile gloves (≥8 mil), chemical goggles, and NIOSH-approved respirators for powder handling.
  • Emergency Protocols :
    • Inhalation : Immediate relocation to fresh air; administer oxygen if breathing is labored.
    • Dermal Exposure : Wash with 10% sodium thiosulfate solution followed by soap.
    • Fire Hazards : Use dry chemical extinguishers; toxic decomposition products (HBr, HI) require fume hood containment.
      Documented hazards (H302, H315, H319, H335) necessitate storage in amber glass under argon, with weekly integrity checks .

Q. How should this compound be stored to maintain stability, and what analytical methods confirm degradation?

Methodological Answer:

  • Storage : Dark, dry conditions at 2–8°C in sealed containers with desiccants (e.g., molecular sieves).
  • Stability Monitoring :
    • HPLC-PDA : Detect degradation products (retention time shifts) using C18 columns (acetonitrile/water mobile phase).
    • FT-IR : Track C-Br (550 cm⁻¹) and C-I (490 cm⁻¹) bond integrity.
    • Karl Fischer Titration : Ensure moisture content <50 ppm.
      Stability studies should compare accelerated aging (40°C/75% RH for 30 days) against controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound across experimental conditions?

Methodological Answer: Discrepancies in decomposition temperatures (180–220°C) arise from methodological variability. A standardized approach includes:

  • DSC-TGA-MS Synergy : Simultaneous differential scanning calorimetry (5°C/min under N₂) and thermogravimetric analysis coupled with mass spectrometry to identify decomposition pathways.
  • Crystalline Phase Control : Characterize polymorphs via PXRD and correlate with thermal profiles.
  • Solvent Effects : Compare stability in polar (DMF) vs. nonpolar (toluene) solvents using Kamlet-Taft solvatochromic parameters.
    Contradictions in neat vs. solution-phase decomposition suggest solvent-mediated stabilization, requiring mechanistic DFT studies .

Q. What computational strategies predict regioselectivity in palladium-catalyzed cross-coupling reactions of this compound?

Methodological Answer:

  • DFT Modeling : B3LYP/6-311+G(d,p) with LanL2DZ pseudopotentials for iodine to analyze oxidative addition transition states.
  • Steric Maps : Conformational analysis of the ethyl group’s rotational barriers (MMFF94 force field).
  • NMR Validation : ¹³C kinetic isotope effects to confirm computational predictions.
    Regioselectivity (C-I > C-Br reactivity) correlates with Mulliken charges and frontier orbital energy gaps (HOMO-LUMO). Experimental validation via Hammett plots with substituted arylboronic acids is critical .

Q. What methodological considerations are critical when designing derivative libraries for pharmacological screening?

Methodological Answer:

  • Orthogonal Reactivity : Prioritize iodide for Sonogashira couplings (Pd(PPh₃)₄, CuI) and bromides for Suzuki-Miyaura (PdCl₂(dppf), K₂CO₃).
  • Solubility Optimization : High-throughput crystallization screening (96-well plates with 30 solvents) to identify co-solvents (e.g., PEG-400).
  • Counter-Screens : Assess thyroid peroxidase (TPO) inhibition due to potential iodine release.
    SAR analysis should integrate electrostatic potential surfaces (EPS) and pharmacokinetic predictions (SwissADME) .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR spectral data for this compound in deuterated solvents?

Methodological Answer: Discrepancies in δ 7.8–8.2 ppm (aromatic protons) may stem from:

  • Solvent Isotope Effects : Compare DMSO-d₆ vs. CDCl₃.
  • Conformational Dynamics : Variable-temperature NMR (25–60°C) to assess ethyl group rotation barriers.
  • Impurity Profiling : Use 2D COSY and NOESY to distinguish diastereomers or oxidation byproducts.
    Standardize referencing to TMS and calibrate probes with adamantane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.